2-Amino-6-(methylsulfonyl)benzothiazole

Vue d'ensemble

Description

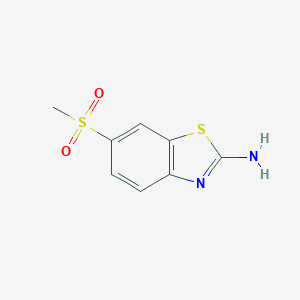

2-Amino-6-(methylsulfonyl)benzothiazole (CAS: 17557-67-4) is a benzothiazole derivative with the molecular formula C₈H₇N₂O₂S₂. The compound features a benzothiazole core substituted with an amino group at position 2 and a methylsulfonyl group at position 4. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and material science. It is synthesized via carbamoylation or substitution reactions involving precursor benzothiazoles . Applications include its use as a precursor in synthesizing antimicrobial and anticonvulsant agents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SKA 16 implique l'utilisation de dérivés du benzothiazole. Le processus commence généralement par la préparation de la naphto[1,2-d]thiazol-2-ylamine, qui est ensuite soumise à diverses réactions chimiques pour produire le SKA 16. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs comme le palladium sur carbone. Les réactions sont menées à des températures et des pressions contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle du SKA 16 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes automatisés pour contrôler précisément les conditions de réaction. Des mesures de contrôle de la qualité sont mises en œuvre à différentes étapes pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le SKA 16 subit plusieurs types de réactions chimiques, notamment :

Oxydation : le SKA 16 peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : les réactions de réduction peuvent être effectuées à l'aide de borohydrure de sodium ou d'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : permanganate de potassium en milieu acide.

Réduction : borohydrure de sodium dans le méthanol.

Substitution : Halogènes en présence d'un catalyseur comme le chlorure de fer(III).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du SKA 16 peut conduire à la formation de dérivés de la naphtoquinone, tandis que la réduction peut produire des naphtylamines .

Applications de la recherche scientifique

Le SKA 16 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : utilisé comme outil pour étudier les canaux potassiques activés par le calcium.

Biologie : aide à comprendre le rôle des canaux potassiques dans la signalisation cellulaire.

Médecine : agent thérapeutique potentiel pour des affections comme l'ataxie, l'épilepsie et l'hypertension.

Industrie : Utilisé dans le développement de nouveaux outils pharmacologiques et de médicaments

Mécanisme d'action

Le SKA 16 exerce ses effets en activant les canaux potassiques activés par le calcium à faible conductance et à conductance intermédiaire. Ces canaux sont impliqués dans la régulation du flux d'ions potassium à travers la membrane cellulaire, ce qui module à son tour le potentiel membranaire et la signalisation calcique. L'activation de ces canaux par le SKA 16 conduit à une hyperpolarisation de la membrane cellulaire, réduisant l'excitabilité cellulaire et l'afflux de calcium .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

2-Amino-6-(methylsulfonyl)benzothiazole has been evaluated for its antimicrobial properties. In a study involving various derivatives of benzothiazoles, the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole structure could enhance its efficacy.

1.2 Anthelmintic Activity

Research has demonstrated the potential of this compound as an anthelmintic agent. A study synthesized various derivatives and assessed their effectiveness against helminths, revealing promising results for certain modifications . This suggests that the compound could be developed further for treating parasitic infections.

Biochemical Applications

2.1 Protein Thiol Blocking

The compound has been identified as a selective reagent for blocking protein thiols. In experiments, this compound showed high reactivity and selectivity, making it a valuable tool in proteomics research . This application is crucial for studying protein interactions and functions in biological systems.

2.2 Neurotransmission Studies

Studies have indicated that derivatives of benzothiazoles can influence neurotransmission pathways. Specifically, compounds similar to this compound have been shown to interact with serotonin receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression .

Corrosion Inhibition

Recent research highlighted the effectiveness of this compound as a corrosion inhibitor for copper in acidic environments (H2SO4). The study combined theoretical modeling with experimental validation, demonstrating that the compound significantly reduces corrosion rates by forming protective layers on metal surfaces .

Synthesis and Derivatives

A variety of synthesis methods have been explored for creating derivatives of this compound, enhancing its biological activity or altering its properties for specific applications. For instance, the synthesis involving reactions with different aromatic substituents has yielded compounds with improved antimicrobial properties .

Data Table: Summary of Applications

Mécanisme D'action

SKA 16 exerts its effects by activating small-conductance and intermediate-conductance calcium-activated potassium channels. These channels are involved in regulating the flow of potassium ions across the cell membrane, which in turn modulates the membrane potential and calcium signaling. The activation of these channels by SKA 16 leads to hyperpolarization of the cell membrane, reducing cellular excitability and calcium influx .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzothiazole Derivatives

Benzothiazole derivatives share a common heterocyclic core but differ in substituents, which critically influence their biological activity, solubility, and safety profiles. Below is a detailed comparison of 2-amino-6-(methylsulfonyl)benzothiazole with four analogs:

Structural and Functional Differences

- Substituent Effects :

- Methylsulfonyl (SO₂CH₃) : Enhances electron-withdrawing properties, improving metabolic stability and target binding in antimicrobial agents .

- Trifluoromethoxy (OCF₃) : Increases lipophilicity and bioavailability, as seen in neuroprotective agents like Riluzole .

- Methoxy (OCH₃) : Balances solubility and membrane permeability, contributing to local anesthetic activity .

- Trifluoromethyl (CF₃) : Imparts strong electronegativity, enhancing anticonvulsant potency but increasing toxicity risks .

Pharmacological Activity

- This compound: Exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, due to sulfonyl group interactions with bacterial enzymes .

- 2-Amino-6-(trifluoromethoxy)benzothiazole: Acts as a glutamate release inhibitor, showing efficacy in amyotrophic lateral sclerosis (ALS) treatment .

- 2-Amino-6-methoxybenzothiazole: Demonstrates local anesthetic effects comparable to lidocaine, attributed to sodium channel blockade .

Activité Biologique

2-Amino-6-(methylsulfonyl)benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a benzothiazole derivative characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.

The biological activity of this compound is primarily attributed to its interaction with potassium channels. Specifically, it activates small-conductance and intermediate-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane. This action reduces cellular excitability and calcium influx, which is crucial in various physiological processes .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against several pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in various studies.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound can serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In one study, the compound exhibited significant cytotoxic effects on human lung adenocarcinoma cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been explored. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective properties revealed that this compound could reduce neuronal death in models of neurodegenerative diseases. The compound was shown to modulate calcium signaling pathways, which are critical in neuronal health.

- Corrosion Inhibition : Interestingly, this compound has also been studied for its role as a corrosion inhibitor for copper in acidic environments. It forms a protective layer on metal surfaces, significantly reducing corrosion rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-6-(methylsulfonyl)benzothiazole, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions involving sulfonylation of 2-aminobenzothiazole precursors. Optimization involves controlling reaction temperature (typically 80–120°C), using catalysts like H₂SO₄ or PCl₃, and purifying via recrystallization from methanol or acetone. Yield improvements focus on stoichiometric ratios (e.g., 1:1.2 for amine:sulfonyl chloride) and inert atmospheres to prevent side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

- Ventilation : Use local exhaust ventilation to avoid inhalation of dust or vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as prolonged exposure may cause irritation .

- Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste .

Q. How should researchers assess the purity and structural integrity of this compound post-synthesis?

- Analytical Methods :

- TLC : Use silica gel plates with ethyl acetate/methanol/water (10:1:1) to confirm absence of byproducts .

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., NH₂ at δ 5.5–6.0 ppm, SO₂CH₃ at δ 3.2–3.5 ppm) .

- Melting Point : Compare observed mp (~118°C) with literature values to verify purity .

Q. What solvents are optimal for dissolving this compound in experimental setups?

- Solubility Data :

- Soluble : Methanol, acetone, diethyl ether (ideal for recrystallization) .

- Insoluble : Water (use polar aprotic solvents like DMSO for aqueous compatibility) .

Advanced Research Questions

Q. What methodologies are employed to evaluate the corrosion inhibition efficiency of this compound on metals?

- Experimental Design :

- Electrochemical Techniques : Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 0.5 M H₂SO₄ to measure charge-transfer resistance and corrosion current density .

- Surface Analysis : Use SEM/EDS to assess metal surface morphology and inhibitor adsorption .

- Temperature Studies : Evaluate inhibition efficiency at 25–60°C to determine thermodynamic parameters (e.g., ΔG°ads) .

Q. How do computational approaches like DFT enhance the understanding of this compound's corrosion inhibition mechanisms?

- Computational Workflow :

- Molecular Modeling : Calculate Fukui indices to identify reactive sites for adsorption on metal surfaces .

- MD Simulations : Simulate inhibitor-metal interactions in aqueous environments to predict adsorption configurations .

- Energy Calculations : Correlate HOMO-LUMO gaps with experimental inhibition efficiencies .

Q. What are the implications of thermal decomposition products of this compound under high-temperature conditions?

- Decomposition Analysis :

- TGA/DSC : Monitor mass loss at >200°C, identifying SO₂ and methyl radicals as primary byproducts .

- Mitigation : Conduct reactions under nitrogen to suppress oxidative decomposition .

Q. How can structural modifications of the benzothiazole core influence the biological or chemical activity of derivatives?

- SAR Insights :

- Sulfonyl Group : Enhances electron-withdrawing effects, improving corrosion inhibition but reducing solubility .

- Substitution Patterns : Methylsulfonyl at C-6 increases steric hindrance, potentially altering binding affinities in biological targets (e.g., enzyme active sites) .

Q. Notes

Propriétés

IUPAC Name |

6-methylsulfonyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHNHJAMVNINSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051796 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-67-4 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.